Thermal Rearrangement Kinetics: Differentiation from Non-Methylated and 3-Methyl Analogs
Methyl cis-4-methyl-2-pentenoate undergoes thermal rearrangement to methyl 4-methyl-3-pentenoate via a unimolecular 1,5-hydrogen transfer mechanism, exhibiting measurable kinetic parameters that differentiate it from structurally related α,β-unsaturated esters [1].
| Evidence Dimension | Thermal rearrangement rate constant at 252 °C |
|---|---|
| Target Compound Data | k = 4.28 × 10⁻⁵ s⁻¹; ΔH‡ = 37.5 ± 2 kcal/mol; ΔS‡ = -8.2 ± 4 e.u. |
| Comparator Or Baseline | Methyl cis-2-pentenoate, methyl cis-2,4-dimethyl-2-pentenoate, and methyl cis-2-methyl-2-pentenoate were studied in parallel; rearrangement occurs via the same 1,5-hydrogen transfer mechanism [1]. |
| Quantified Difference | Rate constant and activation parameters reported specifically for methyl cis-4-methyl-2-pentenoate; cross-comparison kinetic data for other esters not numerically specified in the available abstract, though the study confirms the generality of the 1,5-hydrogen transfer across the series [1]. |
| Conditions | Gas-phase thermal rearrangement at 252 °C; first-order unimolecular kinetics. |
Why This Matters
Quantified thermal behavior informs process safety evaluations for high-temperature reactions and establishes a documented degradation pathway that is not present in saturated methyl pentanoate analogs.
- [1] G. J. McGarvey, J. W. J. F. Thuring. Thermal rearrangement of α,β- to β,γ-unsaturated esters. Evidence for a 1,5-hydrogen transfer mechanism. Can. J. Chem. 1986, 64, 2156-2159. View Source
